Zeanoside B

Description

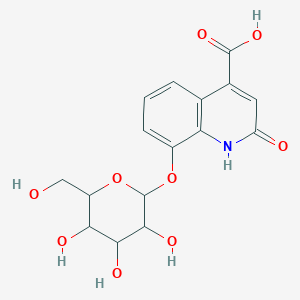

Structure

3D Structure

Properties

CAS No. |

113202-67-8 |

|---|---|

Molecular Formula |

C16H17NO9 |

Molecular Weight |

367.31 g/mol |

IUPAC Name |

2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24) |

InChI Key |

GRKTWUMXBYWXNZ-JCILWVLBSA-N |

SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

melting_point |

297-302°C |

physical_description |

Solid |

Origin of Product |

United States |

Phytochemical Occurrence and Distribution of Zeanoside B

Botanical Sources and Species-Specific Presence

Primary Identification in Zea mays L.

Zeanoside B was first identified and isolated from the kernels of Zea mays L., commonly known as corn or maize. It is characterized as an 8-O-β-D-glucopyranoside of 2-quinolone-4-carboxylic acid, also known as 8-O-β-D-glucopyranosyl 8-hydroxy-2-quinolone-4-carboxylic acid jst.go.jptandfonline.comtandfonline.com. This initial discovery established Zea mays L. as a primary source of this specific quinolone glycoside jst.go.jptandfonline.comtandfonline.com. This compound is one of several indole-3-acetic acid (IAA) related metabolites found in corn kernels, alongside zeanoside A, zeanoside C, and zeanic acid jst.go.jptandfonline.com.

Detection in Diverse Plant Genera (e.g., Gardenia jasminoides, Populus trichocarpa)

Beyond its primary identification in Zea mays L., this compound, or related "zeanoside" compounds, have been detected in other plant genera, indicating a broader distribution in the plant kingdom. For instance, "trans-zeanoside" content has been studied in Gardenia jasminoides seedlings, particularly in the context of cold stress responses sciety.orgpreprints.orgmdpi.com. While the specific isomer (e.g., this compound) is not always explicitly stated in all Gardenia studies, the mention of "zeanoside" suggests the presence of compounds from this class sciety.orgpreprints.orgmdpi.com.

Furthermore, this compound has been identified as a significant metabolite in the rhizosphere of Populus trichocarpa (black cottonwood), a species known for its rapid growth and ecological importance researchgate.net. Its presence in the rhizosphere suggests its involvement in root-associated molecular processes, potentially including exudation or interactions with the soil environment researchgate.net. The detection of this compound in such diverse species as Zea mays, Gardenia jasminoides, and Populus trichocarpa underscores its potential role as a plant metabolite across different botanical families and ecological niches jst.go.jptandfonline.comsciety.orgpreprints.orgmdpi.comresearchgate.net.

Spatiotemporal Accumulation within Plant Tissues (e.g., Kernels, Roots)

The accumulation of this compound exhibits spatiotemporal variations within plant tissues. In Zea mays L. kernels, the content of this compound has been observed to be highest during the early stages of kernel development and tends to disappear between 20-35 days after silking jst.go.jp. This suggests a specific role or metabolic fate for this compound during the maturation process of corn kernels jst.go.jp.

In Gardenia jasminoides, "trans-zeanoside" content has been specifically investigated in root tissues sciety.orgpreprints.orgmdpi.com. Research indicates that its concentration in roots can be influenced by environmental factors, as discussed in the following section sciety.orgpreprints.orgmdpi.com. The presence of this compound in roots of Populus trichocarpa also points to its distribution in underground plant parts, potentially playing a role in root metabolism or interactions with the soil microbiome researchgate.net.

Influence of Developmental Stages and Environmental Factors on this compound Content

The content of this compound in plants is influenced by both developmental stages and environmental factors.

Developmental Stages: In Zea mays L. kernels, the concentration of this compound is highest in the early developmental stages and subsequently decreases, becoming undetectable between 20 to 35 days after silking jst.go.jp. This dynamic change suggests that this compound may play a specific role in the initial phases of kernel development, possibly as a temporary storage form or an intermediate in metabolic pathways related to growth and maturation jst.go.jp.

Environmental Factors: Environmental stressors, such as low temperature, have been shown to impact the content of zeanosides in plants. In Gardenia jasminoides seedlings, cold stress at -3°C leads to a significant decrease in "trans-zeanoside" content in the roots sciety.orgpreprints.orgmdpi.com. Conversely, treatment with exogenous trehalose (B1683222) (15 mmol/L) at -3°C also significantly decreased the "trans-zeanoside" content in Gardenia jasminoides roots by 14.92% sciety.orgmdpi.com. This indicates that environmental conditions and specific exogenous treatments can modulate the accumulation of zeanosides within plant tissues sciety.orgpreprints.orgmdpi.com.

The influence of environmental factors on plant metabolites, including zeanosides, is a complex interplay of genetic predisposition and environmental cues frontiersin.org. Factors such as temperature, light intensity, precipitation, and soil conditions can affect the biosynthesis and accumulation of various compounds in plants frontiersin.org.

Table 1: this compound Content in Zea mays L. Kernels at Different Developmental Stages

| Developmental Stage (Days after silking) | This compound Content (Relative Level) |

| Early stages | Highest jst.go.jp |

| 20-35 days | Disappears / Undetectable jst.go.jp |

Table 2: Influence of Cold Stress and Trehalose on "trans-Zeanoside" Content in Gardenia jasminoides Roots

| Treatment Condition | Temperature | "trans-Zeanoside" Content Change (Relative to Control) |

| Low Temperature Stress | -3°C | Decreased sciety.orgpreprints.orgmdpi.com |

| Trehalose (15 mmol/L) + Cold Stress | -3°C | Decreased by 14.92% sciety.orgmdpi.com |

Biosynthetic Pathways and Metabolic Interconnections of Zeanoside B

Integration within Indole-3-acetic Acid (IAA) Homeostasis

The regulation of indole-3-acetic acid (IAA), a primary plant auxin, is vital for plant growth and development. Zeanoside B is intricately linked to IAA homeostasis through its nature as a conjugate metabolite.

This compound, along with Zeanoside A and Zeanoside C, has been identified as a glucoside of IAA oxidative metabolites. tandfonline.comoup.com Specifically, this compound is characterized as 8-O-β-D-glucopyranosyl 2-quinolone-4-carboxylic acid. tandfonline.com This indicates that this compound represents a modified form of IAA, where the indole-3-acetic acid undergoes oxidative processes and subsequent glycosylation. The presence of such conjugates is a key mechanism by which plants regulate the pools of active phytohormones, thereby maintaining cellular homeostasis. researchgate.netfrontiersin.orgvictoria.ac.nznih.gov The formation of these conjugates can influence the stability, solubility, and transport of IAA within plant tissues. researchgate.netnih.govmaxapress.com

Glycosylation is a widespread and crucial chemical modification in plants that plays a pivotal role in regulating the levels and activities of various phytohormones, including auxins like IAA. researchgate.netfrontiersin.orgmaxapress.comnih.govmaxapress.com This process involves the enzymatic transfer of a sugar moiety, typically glucose from a uridine (B1682114) diphosphate (B83284) (UDP)-sugar donor such as UDP-glucose, to an acceptor molecule. researchgate.netnih.govmaxapress.com These reactions are primarily catalyzed by UDP-glucosyltransferases (UGTs). researchgate.netnih.govmaxapress.com

The addition of sugar molecules through glycosylation significantly alters the physicochemical properties of phytohormones, enhancing their water solubility, chemical stability, and transportability. researchgate.netnih.govmaxapress.com This modification can also lead to the inactivation or storage of active hormones, providing a dynamic regulatory mechanism for maintaining precise hormonal balance in response to developmental cues and environmental stimuli. frontiersin.orgnih.govnih.govmaxapress.com UGTs are essential for maintaining this hormonal homeostasis and for enabling plants to adapt to changing environments. nih.govmaxapress.com In Zea mays, for instance, glycosylation reactions are frequently observed within its complex metabolome, contributing to the diversity and regulation of specialized metabolites. tum.de

This compound as an IAA Conjugate Metabolite

Enzymatic Mechanisms Governing this compound Formation

The formation of this compound, as a glucoside of an IAA oxidative metabolite, inherently involves enzymatic processes, particularly glycosylation. While specific enzymes solely responsible for this compound formation are not extensively detailed in current literature, the general principles of phytohormone glycosylation apply. The synthesis of this compound as a metabolite of IAA in Zea mays has been reported. oup.comjst.go.jp

Given that this compound is an 8-O-β-D-glucopyranosyl conjugate, its formation is likely mediated by UDP-glucosyltransferases (UGTs). nih.govtandfonline.com UGTs are a broad family of enzymes that catalyze the transfer of a glycosyl group from a sugar donor (e.g., UDP-glucose) to an acceptor molecule, forming a glycosidic bond. nih.govmaxapress.com For IAA glycosyl esters, specific UGTs are known to catalyze the esterification of the carboxyl group of IAA with glucose. nih.gov The precise UGTs involved in the specific oxidative modification and subsequent glycosylation leading to this compound's unique quinolone structure would be subjects for further dedicated research.

Molecular Regulation of this compound Biosynthesis

The molecular regulation of this compound biosynthesis is part of the broader regulatory network governing phytohormone metabolism and secondary metabolite production in plants. While specific regulatory genes or transcription factors directly controlling this compound synthesis are not explicitly detailed in the provided research, the biosynthesis of phytohormones and their conjugates is tightly regulated at multiple levels. victoria.ac.nznih.govnih.govmaxapress.commdpi.comnih.gov

General molecular mechanisms involved in regulating phytohormone levels and glycosylation include:

Transcription Factors: Transcription factors, such as the TT8 protein, have been implicated in coordinating the regulation of glycosylation processes with stress hormone biosynthesis. nih.gov Auxin signaling pathways, which are relevant to IAA metabolism, involve auxin response factor (ARF) transcription factors. nih.gov

Enzyme Expression Regulation: The expression levels of genes encoding UGTs and other enzymes involved in conjugation and modification pathways are subject to molecular control, often in response to developmental cues and environmental stimuli. frontiersin.orgnih.govmaxapress.comnih.govmaxapress.com

Hormonal Crosstalk: The biosynthesis and metabolism of various phytohormones are interconnected. For instance, changes in auxin levels can influence other hormone pathways, and vice-versa, contributing to a complex regulatory landscape. mdpi.comnih.gov

Further research is needed to elucidate the specific molecular components, such as unique enzymes and their regulatory elements, that precisely govern the biosynthesis of this compound within the broader context of IAA metabolism and plant defense mechanisms.

Methodologies for Isolation, Elucidation, and Synthesis of Zeanoside B

Advanced Extraction and Purification Strategies

The isolation of Zeanoside B from its natural source, immature sweet corn kernels, involves a multi-step process designed to separate and purify the compound from a complex biological matrix. Initial extraction typically begins with the grinding of corn kernels in an acidic organic solvent mixture, such as concentrated hydrochloric acid in n-butanol. nih.gov

Following the initial extraction, the acidic organic filtrate is subjected to further liquid-liquid extraction with an aqueous base, such as saturated aqueous sodium bicarbonate, to transfer acidic compounds, including this compound, into the aqueous phase. nih.gov The aqueous solution is then carefully pH-adjusted, initially to pH 6, concentrated, and subsequently acidified to pH 2. nih.gov

A critical purification step involves adsorption chromatography using a charcoal column. The charcoal column is washed with water to remove impurities, and this compound is then eluted using a mixture of ethanol, water, and ammonium (B1175870) hydroxide (B78521). nih.gov Further purification of the concentrated eluate can be achieved through ion-exchange chromatography, specifically using an Amberlite IRA-400 (Cl-) column. This column is washed with water and then eluted with a dilute acid, such as 0.03 N hydrochloric acid. nih.gov The resulting eluate may undergo additional charcoal treatment to enhance purity. nih.gov

This sequential combination of solvent extraction, pH adjustment, and various chromatographic techniques is essential for isolating this compound in a sufficiently pure form for subsequent characterization and study.

Analytical Techniques for Structural Elucidation and Quantitative Profiling (e.g., HPLC)

The structural determination of this compound relies heavily on a suite of analytical spectroscopic techniques and chemical degradation studies. Its structure was confirmed through a combination of chemical studies and spectral data. wikipedia.org

Structural Elucidation: Acid hydrolysis is a key chemical method used to break down this compound into its constituent parts: the aglycon, zeanic acid (2-quinolone-4-carboxylic acid), and the sugar moiety, glucose. nih.gov The identification of these hydrolysis products can be confirmed using techniques such as paper partition chromatography (PPC) and gas chromatography (GC) following appropriate derivatization (e.g., reduction of glucose to sorbitol and subsequent acetylation). nih.gov

Spectroscopic methods provide detailed insights into the molecular structure:

Ultraviolet (UV) Spectroscopy: Used to determine the characteristic absorption maxima, which provide information about the chromophores present in the molecule. For a related compound, Zeanoside C, UV spectra showed maxima at 248 nm and 295 nm in water. nih.gov

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. For this compound tetraacetate (a synthetic intermediate), IR spectra revealed absorptions corresponding to carboxylic acid (3100-2400 cm⁻¹, 1750 cm⁻¹), C=N (1660 cm⁻¹), acetoxyl groups (1775 cm⁻¹, 1240 cm⁻¹), and the pyranose ring of the sugar moiety. wikipedia.org

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in the determination of its molecular formula and structural fragments. For Zeanoside C, SIMS (Secondary Ion Mass Spectrometry) showed a pseudo-molecular ion peak at m/z 386 ([C₁₆H₁₉O₁₀N + H]⁺). nih.gov High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) are powerful for unambiguous molecular formula identification and structural connectivity. fishersci.fiwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is paramount for detailed structural elucidation, providing information on the number, type, and connectivity of atoms within the molecule. Both ¹H NMR and ¹³C NMR are routinely employed. For Zeanoside C, ¹H NMR and ¹³C NMR spectra in DMSO-d₆ were used to assign proton and carbon signals, including those of the sugar moiety and the aglycon. nih.gov Advanced 2D NMR techniques such as TOCSY, HSQC-DEPT, HSQC-TOCSY, and HMBC are invaluable for establishing molecular connectivity and confirming assignments, especially for complex natural products. cohlife.org

Quantitative Profiling (e.g., HPLC): High-Performance Liquid Chromatography (HPLC) is a standard technique for quantitative profiling and separation of this compound from other co-occurring metabolites. HPLC analysis has demonstrated the presence of this compound, alongside Zeanoside A and C, in corn kernels, with varying concentrations across different cultivars. nih.gov

Typical HPLC conditions for the analysis of Zeanosides include:

Column: Reversed-phase C18 columns, such as Inertsil ODS 5 or Inertsil ODS 2, are commonly used. nih.govwikipedia.org

Mobile Phase: Aqueous solutions of ammonium acetate (B1210297) (e.g., 0.05 M or 0.005 M) are frequently employed. nih.govwikipedia.org

Detection: UV detectors are used, with common detection wavelengths at 257 nm, 295 nm, or 300 nm, depending on the specific Zeanoside being analyzed. nih.govwikipedia.org

Flow Rate: Flow rates around 3 mL/min are reported. nih.govwikipedia.org

The following table summarizes typical HPLC conditions for Zeanoside analysis:

| Parameter | Condition / Value | Source |

| Column Type | Inertsil ODS 5 (10.7 x 250 mm) or Inertsil ODS 2 | nih.govwikipedia.org |

| Mobile Phase | 0.05 M Ammonium Acetate or 0.005 M Ammonium Acetate | nih.govwikipedia.org |

| Detection Wavelength | 257 nm, 295 nm, or 300 nm | nih.govwikipedia.org |

| Flow Rate | 3 mL/min | nih.govwikipedia.org |

Total Chemical Synthesis and Chemoenzymatic Approaches for this compound

Total Chemical Synthesis: The total chemical synthesis of this compound has been successfully achieved, providing conclusive confirmation of its structure. The synthesis strategy involves two main stages: the preparation of the aglycon, zeanic acid, and its subsequent glycosylation with glucose. wikipedia.org

Synthesis of Zeanic Acid (Aglycon): Zeanic acid (8-hydroxy-2-quinolone-4-carboxylic acid) can be synthesized in multiple steps, for instance, starting from O-anisidine. wikipedia.org This multi-step process typically involves several organic reactions to construct the quinolone core and introduce the necessary functional groups.

Glycosylation of Zeanic Acid: The attachment of the glucose moiety to zeanic acid is a crucial step. This is accomplished via a Koenigs-Knorr reaction, a classic method for glycoside synthesis. In the reported synthesis, zeanic acid is reacted with acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) in a biphasic system containing 1 N aqueous sodium hydroxide and acetone. wikipedia.org This reaction yields this compound tetraacetate, where the hydroxyl groups of the glucose are protected by acetyl groups.

Deacetylation: The final step involves the deprotection of the acetyl groups to yield the natural this compound. This is typically achieved by treatment with a base, such as sodium methoxide. wikipedia.org

This total synthesis pathway provides a robust method for obtaining this compound, allowing for further studies on its properties and potential applications.

Chemoenzymatic Approaches for this compound: While total chemical synthesis of this compound has been reported, specific detailed methodologies for its chemoenzymatic synthesis are not extensively documented in the available literature. Chemoenzymatic synthesis, which combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offers advantages such as high stereo- and regioselectivity, milder reaction conditions, and reduced waste. For other complex natural products, chemoenzymatic approaches have been developed for the synthesis of glycosides, often utilizing glycosyltransferases for the stereoselective formation of glycosidic bonds. guidetopharmacology.orgfishersci.nl The enzymatic attachment of the glucose unit to zeanic acid, or the enzymatic modification of a synthetic precursor, could represent a potential area for future research in this compound synthesis, leveraging the benefits of biocatalysis.

Biological Functions and Physiological Roles of Zeanoside B in Planta

Contribution to Plant Growth and Developmental Processes

The role of Zeanoside B in plant growth and development appears to be intricate and context-dependent. In studies involving Gardenia jasminoides seedlings subjected to low-temperature stress, the application of trehalose (B1683222), a disaccharide known to enhance stress resistance, was observed to significantly decrease the content of trans-zeanoside. nih.govuni.lu Concurrently, this trehalose treatment led to a restoration of several key growth parameters that were inhibited by cold stress. These parameters included plant height, number of leaves, total plant weight, fresh weight of above-ground and underground parts, total root length, number of lateral roots, total root surface area, and root volume. nih.govuni.lu This inverse correlation suggests that a reduction in trans-zeanoside levels may be associated with improved growth and developmental recovery under cold stress conditions.

The following table summarizes the impact of trehalose treatment on trans-zeanoside content and various growth parameters in Gardenia jasminoides under -3°C cold stress:

| Parameter (at -3°C with Trehalose Treatment) | Change Compared to Control (0 mmol/L Trehalose at -3°C) | Citation |

| Trans-zeanoside content (root) | Decreased by 14.92% | nih.govuni.luuni.lu |

| Plant height | Restored to 88.10% of normal temperature conditions | nih.govuni.lu |

| Number of leaves | Restored to 81.05% of normal temperature conditions | nih.govuni.lu |

| Total plant weight | Restored to 98% of normal temperature conditions | nih.govuni.lu |

| Above-ground fresh weight | Restored to 87.61% of normal temperature conditions | nih.govuni.lu |

| Underground fresh weight | Restored to 96.68% of normal temperature conditions | nih.govuni.lu |

| Total root length | Restored to 88.48% of normal temperature conditions | nih.govuni.lu |

| Number of lateral roots | Restored to 74.08% of normal temperature conditions | nih.govuni.lu |

| Total root surface area | Restored to 104.03% of normal temperature conditions | nih.govuni.lu |

| Root volume | Restored to 83.77% of normal temperature conditions | nih.govuni.lu |

Modulatory Effects on Auxin Signaling and Homeostasis

This compound appears to play a role in modulating plant hormone levels, particularly auxin. In the same study on Gardenia jasminoides, trehalose treatment at -3°C significantly increased root auxin content while simultaneously decreasing trans-zeanoside content. nih.govuni.luuni.lu This inverse relationship suggests that trans-zeanoside may negatively regulate auxin levels or influence auxin homeostasis. While the precise mechanism of this modulation requires further elucidation, this finding highlights this compound's potential as a component in the complex interplay of plant hormone signaling pathways. Furthermore, "zeanoside" has been mentioned in the context of transcripts of differentially expressed genes (DEGs) and accumulation associated with hormonal pathways, including auxin, abscisic acid, and gibberellin, under salt stress in walnut, indicating its association with broader hormonal responses. frontiersin.org

Involvement in Plant Responses to Abiotic and Biotic Stresses (e.g., Cold Stress)

This compound is implicated in plant responses to abiotic stresses, particularly cold stress. As observed in Gardenia jasminoides, the content of trans-zeanoside was significantly decreased under -3°C low-temperature stress when treated with trehalose, a compound known to enhance cold resistance. nih.govuni.luuni.lu This suggests that the plant's physiological adjustment to cold stress involves changes in this compound levels. The decrease in trans-zeanoside, in conjunction with improved cold resistance, indicates its participation in the plant's stress response mechanisms. Beyond cold, "zeanoside" accumulation has also been associated with hormonal pathways in response to salt stress, further supporting its involvement in general abiotic stress responses. frontiersin.org

Ecological Implications of this compound in Root Exudates and Rhizosphere Interactions

While this compound has been identified in plants such as Zea mays wikipedia.org, specific research detailing its ecological implications in root exudates and rhizosphere interactions is currently limited in the available literature. Root exudates are known to play crucial roles in shaping the rhizosphere microbiome by releasing a wide variety of primary and secondary compounds, including carbohydrates, amino acids, organic acids, phenolics, flavonoids, and auxins. cenmed.comnih.govfishersci.ca These exudates provide nutrients for microbial growth and act as signaling messengers, influencing plant-microbe interactions and nutrient cycling. cenmed.comnih.govfishersci.caital.sp.gov.brfishersci.nl Given that this compound is a plant compound, it is plausible that it could be present in root exudates and contribute to these complex interactions, potentially influencing microbial communities or mediating plant-plant communication in the rhizosphere. However, direct experimental evidence specifically linking this compound to these ecological roles is yet to be fully established.

Emerging Research Frontiers and Future Prospects for Zeanoside B

Systems Biology Approaches in Zeanoside B Research (e.g., Metabolomics, Proteomics)

Systems biology, particularly through metabolomics and proteomics, offers a comprehensive view of biological systems by analyzing global changes in metabolites and proteins. Metabolomics, characterized by its high accuracy, resolution, and sensitivity, is a powerful tool for identifying and quantifying metabolites within biological samples. nih.gov

This compound has been identified in metabolomics studies, highlighting its presence in various biological contexts. For instance, it was detected in methanol (B129727) extracts of Zea mays (maize) grain using ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) detection. frontiersin.org This study, which profiled a total of 90 compounds (predominantly phenolics), also identified Zeanosides A and C in maize samples. frontiersin.org Metabolomic correlation analysis in such studies helps to understand how genetic or environmental changes impact the metabolome of plants. frontiersin.org Beyond plant systems, this compound has also been detected as a metabolite in serum samples during untargeted metabolomics research, demonstrating its presence and detectability in different biological matrices. nih.govresearchgate.net Proteomics, another key systems biology approach, involves the large-scale study of proteins, providing insights into their functions and interactions within a system. nih.gov

The application of these "omics" technologies is crucial for deciphering the complex metabolic pathways involving this compound and understanding its physiological roles.

Genetic Engineering and Synthetic Biology for Manipulating this compound Pathways

Genetic engineering and synthetic biology hold significant promise for the targeted manipulation of biosynthetic pathways, including those potentially involved in this compound production. While specific studies on the genetic engineering of this compound pathways are not widely reported, the broader advancements in synthetic biology for natural product production provide a clear roadmap for future research.

Synthetic biology aims to design and create new biological systems with unique functionalities, offering potential for the large-scale and sustainable production of natural products. koreascience.krnih.gov This involves manipulating the cellular machinery of microorganisms or engineering plants to achieve higher yields of desired compounds. koreascience.krnih.gov Key strategies include identifying target biosynthetic gene clusters (BGCs), assembling them, and delivering them into suitable host organisms. nih.gov Techniques such as high-throughput screening expedite the identification of promising genetic circuits and biosynthetic pathways. koreascience.kr The iterative "design-build-test-learn" cycle serves as an engineering framework to facilitate successful heterologous expression and optimize metabolic processes. nih.gov Genetic components, often referred to as "bioparts," can be assembled to create new functionalities within living organisms, enhancing the expression of key enzymes in secondary metabolite synthesis. nih.gov These methods can be applied to enhance plant phytochemical production and secondary metabolite production in general. nih.gov

Given this compound's status as a natural product found in Zea mays, these synthetic biology approaches could be instrumental in elucidating its complete biosynthetic pathway, identifying the genes responsible for its synthesis, and ultimately engineering biological systems for its enhanced or more sustainable production.

Development of Advanced In Vitro Plant Systems for Functional Studies

Advanced in vitro plant systems provide controlled environments for studying plant metabolites like this compound and for their potential bioproduction. This compound is a glycoside reported to occur naturally in Zea mays. nih.gov The levels of related compounds, such as "trans-zeanoside," have been observed to vary in plant tissues, for example, being significantly lower in nonuploid persimmon leaves compared to hexaploid leaves, indicating their dynamic role in plant physiology. mdpi.com

Plant in vitro systems, including tissue culture and cell suspension cultures, serve as valuable models for unraveling biosynthetic pathways and investigating factors that modulate these pathways. mdpi.com They offer a simplified bioreactor design, shorter production cycles, and uniform growth, making them preferred systems for the bioproduction of secondary metabolites (SMs) at both laboratory and large scales. mdpi.com These controlled conditions also facilitate easier product extraction and purification compared to whole plants. mdpi.com Furthermore, in vitro systems allow for the increase of SM production through genetic manipulation of biosynthetic pathways or optimization of cultural conditions, such as the addition of precursors, elicitors, and nutrient medium optimization. mdpi.com

The ability to manipulate environmental factors and genetic elements in these systems makes them ideal for detailed functional studies of this compound, including understanding its role in plant development, stress responses, and its potential for controlled production.

Chemoinformatic and Computational Studies for Structural Modification and Analogue Design

Chemoinformatics and computational studies are powerful tools for understanding the structural properties of chemical compounds and for designing novel analogues with potentially improved characteristics. For this compound, its fundamental structural and computed properties are available, providing a solid basis for such investigations.

Key computed properties of this compound (PubChem CID 13988327) include its molecular formula (C16H17NO9), molecular weight (367.31 g/mol ), XLogP3 value (-1.6), and topological polar surface area (166 Ų). nih.govuni.lu Additionally, its SMILES string, InChI, and InChIKey are documented, which are essential for computational analysis. uni.lu Predicted collision cross sections for various adducts are also available, which can be valuable for mass spectrometry-based studies and structural characterization. uni.lu

These data enable in silico approaches to explore this compound's structure-activity relationships, predict its interactions with biological targets, and design structural modifications. Computational methods can facilitate the virtual screening of potential analogues, optimizing properties such as solubility, stability, or specific bioactivities. While specific published studies on the computational design of this compound analogues were not found, the existence of comprehensive structural and physicochemical data underscores the feasibility and importance of applying chemoinformatic and computational techniques to this compound for future drug discovery or agricultural chemistry efforts.

Potential Biotechnological and Agricultural Applications Informed by this compound Research

Research into this compound, particularly its presence and role in Zea mays, offers insights into potential biotechnological and agricultural applications. Maize is a globally significant crop, and understanding its specialized metabolites can lead to advancements in crop improvement and sustainable agriculture. nih.govnih.gov

Phenolics, a broad class of phytochemicals that includes glycosides like this compound, are recognized for their beneficial effects in human health, including antioxidant and anti-inflammatory activities. frontiersin.org While direct evidence for this compound's specific bioactivities is still emerging, its classification within this group suggests potential. Furthermore, the content of related compounds, such as "trans-zeanoside," has been linked to plant stress responses. For instance, trehalose (B1683222) (Tre) significantly decreased trans-zeanoside content while increasing root auxin content under low-temperature stress in persimmon, indicating a role for zeanosides in mediating plant physiological responses to environmental challenges. researchgate.netresearchgate.net Trehalose itself is known to enhance plant stress tolerance. researchgate.net

Insights gained from this compound research could inform several areas of agricultural biotechnology:

Crop Improvement: Understanding how this compound contributes to plant health, growth, or stress tolerance in maize could lead to the development of new cultivars with enhanced resilience to biotic (e.g., pests, diseases) and abiotic stresses (e.g., cold, drought). sei.org

Bio-fortification: If this compound or its derivatives are found to possess nutritional or health-promoting properties, research could explore methods for bio-fortifying crops to increase their content. frontiersin.org

Sustainable Agriculture: By elucidating this compound's role in plant defense or growth, it might be possible to develop natural alternatives to synthetic pesticides or fertilizers, aligning with sustainable farming practices. frontiersin.org

Bioproduction: As discussed in Section 6.2 and 6.3, the ability to produce this compound or its analogues in controlled in vitro systems or engineered microorganisms could provide a sustainable source for potential applications beyond the plant itself.

The ongoing research into this compound's biology and chemistry is crucial for unlocking these potential applications, contributing to both biotechnological innovation and agricultural sustainability.

Q & A

Q. Table 1: Key Spectral Signatures for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 5.32 (d, J=7.2 Hz, anomeric proton) | |

| ¹³C NMR | δ 105.4 (C-1 of glucose moiety) | |

| HRMS (ESI+) | m/z 623.2012 [M+Na]+ (calc. 623.2008) |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to minimize experimental variability .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify cell-specific signaling pathways affected by this compound. Compare with conflicting studies to isolate context-dependent effects .

- Dose-Response Reassessment : Perform rigorous EC50/IC50 calculations across multiple replicates. Use tools like GraphPad Prism for non-linear regression analysis .

Basic: What are the best practices for assessing this compound’s stability in vitro?

Methodological Answer:

- Degradation Kinetics : Incubate this compound in PBS, cell culture media, or simulated gastric fluid at 37°C. Sample at 0, 6, 12, 24, and 48 hours; quantify via HPLC .

- Light/Temperature Sensitivity : Store aliquots at -80°C (long-term), 4°C (short-term), and room temperature with/without light exposure. Monitor degradation via LC-MS .

Advanced: How can researchers design experiments to elucidate this compound’s molecular targets in cancer pathways?

Methodological Answer:

- Target Deconvolution : Use affinity chromatography with this compound-conjugated beads to pull down binding proteins. Identify targets via SDS-PAGE and MALDI-TOF .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cells treated with this compound. Prioritize hits with MAGeCK or BAGEL algorithms .

- Molecular Dynamics Simulations : Model this compound’s interaction with suspected targets (e.g., PI3K, mTOR) using AutoDock Vina or GROMACS .

Basic: What analytical techniques are critical for quantifying this compound in plant matrices?

Methodological Answer:

- Extraction Optimization : Use Soxhlet extraction with ethanol:water (70:30), followed by SPE cleanup. Validate recovery rates (≥85%) via spike-and-recovery tests .

- Quantitative LC-MS/MS : Employ MRM mode with transitions specific to this compound (e.g., m/z 623→463). Calibrate with a linear range of 0.1–100 µg/mL .

Advanced: How should researchers address discrepancies in this compound’s pharmacokinetic (PK) profiles between rodent and humanized models?

Methodological Answer:

- Interspecies Scaling : Apply allometric principles (e.g., body surface area adjustment) to extrapolate rodent PK data to humans. Validate with PBPK modeling (e.g., GastroPlus) .

- Metabolite Profiling : Identify species-specific metabolites via UPLC-QTOF-MS. Compare hepatic microsomal activity (e.g., CYP450 isoforms) between models .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s antioxidant activity?

Methodological Answer:

- DPPH/ABTS Radical Scavenging : Measure IC50 values at 517 nm (DPPH) or 734 nm (ABTS). Include ascorbic acid as a positive control .

- Cellular ROS Assays : Use DCFH-DA fluorescence in H2O2-stressed cells (e.g., RAW 264.7 macrophages). Normalize data to untreated controls .

Advanced: How can multi-omics approaches clarify this compound’s role in modulating immune responses?

Methodological Answer:

- Single-Cell RNA-seq : Profile immune cells (e.g., T cells, macrophages) treated with this compound. Use Seurat for clustering and pathway enrichment (e.g., KEGG, GO) .

- Metabolomic Integration : Correlate transcriptomic data with intracellular metabolites (e.g., lactate, succinate) via WGCNA or MOFA .

Guidelines for Referencing

- Data Presentation : Compress large datasets into tables/figures, reserving text for interpretation .

- Contradiction Analysis : Explicitly compare conflicting results with prior studies, emphasizing methodological differences (e.g., cell type, dosage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.